Potency vs. Other GLP-1R PAMs
GLP-1R modulator C5 enhances GLP-1 binding with an EC₅₀ of 1.59 ± 0.53 µM, positioning it as a moderately potent PAM . It is 5.3-fold more potent than the structurally related analog C16 (EC₅₀: 8.43 ± 3.82 µM) and 6.9-fold more potent than L7-028 (EC₅₀: 11.01 ± 2.73 µM), offering a balance between potency and manageable concentrations for in vitro assays [1]. While less potent than advanced leads like V-0219 (EC₅₀: 0.25 nM in INS-1 β-cells) or LSN3318839 (EC₅₀: 14 nM), C5's micromolar EC₅₀ is comparable to VU0453379 (EC₅₀: 1.3 µM) and ~2.4-fold less potent than BETP (EC₅₀: 0.66 µM) in similar reporter assays, making it suitable for studies where extreme potency or oral bioavailability are not primary requirements .
| Evidence Dimension | EC₅₀ (concentration for half-maximal effect in GLP-1R binding/enhancement assay) |
|---|---|
| Target Compound Data | 1.59 ± 0.53 µM |
| Comparator Or Baseline | C16: 8.43 ± 3.82 µM; L7-028: 11.01 ± 2.73 µM; VU0453379: 1.3 µM; BETP: 0.66 µM; V-0219: 0.00025 µM; LSN3318839: 0.014 µM |
| Quantified Difference | 5.3-fold more potent than C16; 6.9-fold more potent than L7-028; similar to VU0453379; 2.4-fold less potent than BETP; ~6,360-fold less potent than V-0219; ~114-fold less potent than LSN3318839 |
| Conditions | In vitro GLP-1R binding/enhancement assay using recombinant receptor systems (e.g., cAMP accumulation, β-arrestin recruitment) |
Why This Matters
The EC₅₀ value directly impacts the required compound concentration in experimental assays, influencing both cost-per-experiment and the potential for off-target effects at higher doses.
- [1] MedChemExpress. (n.d.). GLP-1R modulator L7-028. Retrieved from https://www.medchemexpress.cn/glp-1r-modulator-l7-028.html. View Source
